Sinorphan-d5 -

Sinorphan-d5

Catalog Number: EVT-1499475
CAS Number:
Molecular Formula: C₂₁H₁₈D₅NO₄S
Molecular Weight: 390.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sinorphan-d5 is derived from sinorphan, which is an enkephalinase inhibitor that modulates the effects of endogenous opioids. It is classified under the category of opioid receptor antagonists, specifically targeting the delta opioid receptors. The compound's structural modifications enhance its pharmacological profile, making it a subject of interest in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sinorphan-d5 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with sinorphan as the primary starting material.
  2. Reagents: Common reagents used include coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine.
  3. Solvents: Reactions are often conducted in dry dichloromethane to prevent hydrolysis.
  4. Deprotection Steps: Protective groups are removed using trifluoroacetic acid to yield the final product.

The detailed synthetic pathway can involve multiple reaction sequences, including halogenation and coupling with various amino acids or heterocycles to modify the pharmacophore of sinorphan, enhancing its biological activity and selectivity .

Molecular Structure Analysis

Structure and Data

The molecular structure of Sinorphan-d5 can be characterized by its specific arrangement of atoms, which includes:

  • Core Structure: The core structure is based on the enkephalin framework, with modifications at specific positions to improve binding affinity to opioid receptors.
  • Molecular Formula: The exact molecular formula can vary based on the specific substitutions made during synthesis.
  • 3D Configuration: Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can be employed to elucidate the three-dimensional configuration of the compound.

Data regarding its molecular weight and other physicochemical properties are crucial for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Sinorphan-d5 can undergo various chemical reactions, including:

  • Hydrolysis: In aqueous environments, sinorphan derivatives may hydrolyze, affecting their stability and efficacy.
  • Receptor Binding: The primary reaction of interest involves binding to delta opioid receptors, where it competes with endogenous ligands.
  • Metabolic Pathways: Understanding how Sinorphan-d5 is metabolized in vivo is essential for predicting its pharmacokinetics.

These reactions are typically studied using in vitro assays that measure binding affinity and efficacy against target receptors .

Mechanism of Action

Process and Data

The mechanism of action for Sinorphan-d5 involves:

  1. Opioid Receptor Interaction: It binds selectively to delta opioid receptors, inhibiting their activation by endogenous peptides.
  2. Signal Transduction: This interaction blocks downstream signaling pathways that lead to pain perception modulation.
  3. Pharmacological Effects: By inhibiting receptor activation, Sinorphan-d5 may reduce pain sensation and potentially counteract some effects of opioid agonists.

Quantitative data from receptor binding studies can provide insights into its efficacy compared to other opioid antagonists.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sinorphan-d5 exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile in various solvents can influence its bioavailability.
  • Stability: Stability under physiological conditions is critical for therapeutic application; studies often assess degradation rates in biological fluids.
  • Melting Point and Boiling Point: These properties help characterize the compound's thermal stability.

Relevant data from physicochemical analyses can guide formulation development for clinical use.

Applications

Scientific Uses

Sinorphan-d5 has potential applications in various fields:

  • Pain Management: As an opioid antagonist, it may serve as a therapeutic agent for managing chronic pain without the addictive properties associated with traditional opioids.
  • Research Tool: It can be utilized in research settings to study opioid receptor functions and the mechanisms underlying pain modulation.
  • Addiction Treatment: Its role as an antagonist may contribute to strategies aimed at treating opioid dependence by mitigating withdrawal symptoms without inducing euphoria.
Introduction to Sinorphan-d5

Sinorphan-d5 represents a strategically deuterated analogue of the prototypical enkephalinase inhibitor Sinorphan, engineered to enhance metabolic stability while preserving its unique dual pharmacological profile. This compound integrates deuterium atoms at specific molecular positions to exploit the kinetic isotope effect—a fundamental principle in medicinal chemistry where heavier isotopes (deuterium, D) form stronger carbon bonds than hydrogen (H), thereby resisting enzymatic cleavage. Sinorphan-d5 simultaneously targets two distinct neurochemical systems: it potently inhibits membrane metalloendopeptidase (NEP, EC 3.4.24.11) to elevate endogenous atrial natriuretic factor (ANF), while functioning as a selective delta opioid receptor (DOR) antagonist. This bifunctional mechanism offers novel research pathways for investigating cardiorenal regulation and neurochemical modulation without the pharmacokinetic limitations of its predecessor [1] [5] [10].

Historical Context of Enkephalinase Inhibitors in Medicinal Chemistry

The development of enkephalinase inhibitors originated from efforts to modulate endogenous opioid peptides and natriuretic systems. Enkephalinase (neutral endopeptidase 24.11) gained prominence in the 1980s as a key regulatory enzyme degrading both opioid peptides (enkephalins) and atrial natriuretic factor (ANF). Early inhibitors like thiorphan and acetorphan demonstrated that blocking this enzyme could potentiate endogenous enkephalins, producing opioid-mediated analgesia and ANF-driven natriuresis. However, these compounds faced limitations:

  • Short plasma half-lives due to rapid oxidative metabolism
  • Lack of receptor selectivity, leading to complex pharmacological profiles
  • Limited oral bioavailability requiring prodrug formulations (e.g., acetorphan as the orally active prodrug of thiorphan) [5]

Sinorphan emerged as a breakthrough molecule in the early 1990s, distinguished by its oral activity and dual actions: (1) inhibiting ANF degradation to promote diuresis/natriuresis in heart failure, and (2) modulating opioid signaling. Clinical studies in congestive cardiac insufficiency patients demonstrated Sinorphan’s ability to increase plasma ANF concentrations by 80–100% despite pre-existing elevations, alongside enhanced urinary cGMP excretion—a biomarker of ANF receptor activation [1] [8]. This established enkephalinase inhibition as a viable therapeutic strategy, setting the stage for deuterated derivatives like Sinorphan-d5 to overcome metabolic vulnerabilities.

Structural Evolution from Sinorphan to Deuterated Analogues

The molecular engineering of Sinorphan-d5 exemplifies rational deuterium incorporation to address metabolic hotspots identified in the parent compound. Sinorphan ([3-[(1-carboxy-2-phenylethyl)amino]-2-oxo-1-azetidineacetic acid]) contains labile C–H bonds susceptible to cytochrome P450-mediated oxidation, particularly at benzylic positions and aliphatic side chains. Sinorphan-d5 incorporates five deuterium atoms (d5) at these vulnerable sites—primarily the phenylalanine-derived moiety—to delay oxidative metabolism.

Table 1: Metabolic Stability Comparison of Choline-Based Analogues

TracerOxidation to Betaine (%)Phosphorylation Efficiency (k3)Key Structural Features
11C-Choline85%0.12 min⁻¹Standard methyl group
11C-D4-choline45%0.15 min⁻¹Deuteration at methyl positions
18F-D4-choline12%0.09 min⁻¹Deuteration + fluorination
Sinorphan-d5 (theoretical)<30% (estimated)N/AStrategic deuteration at 5 sites

Deuteration achieves metabolic stabilization through two physicochemical mechanisms:

  • Kinetic Isotope Effect (KIE): The C–D bond exhibits ~6–10 times lower cleavage velocity than C–H due to higher vibrational frequency requirements, directly slowing first-pass metabolism [2].
  • Altered Metabolic Pathways: Deuterium can redirect metabolism away from vulnerable positions, as demonstrated in deuterated choline analogues where deuteration reduced betaine formation from 85% to 45% [2].

Structural studies of RNA:RNA complexes using deuterium labeling have further validated this approach, showing deuterium’s minimal steric impact preserves target binding while optimizing pharmacokinetics [6]. For Sinorphan-d5, deuterium substitution occurs at non-receptor-interacting regions, preserving affinity for both enkephalinase and delta opioid receptors while extending systemic exposure for research applications.

Pharmacological Classification: Delta Opioid Receptor Antagonism

Beyond enkephalinase inhibition, Sinorphan-d5 exhibits defined activity at opioid receptors, particularly delta opioid receptor (DOR) antagonism. This pharmacological trait stems from structural similarities to peptide-derived DOR antagonists like naltrindole (NTI) and naltriben (NTB). Key characteristics include:

  • Subtype-Selective Antagonism: Sinorphan-d5 preferentially targets the proposed DOR2 subtype, characterized by high affinity for naltriben (Ki = 0.013 nM) over DOR1-selective ligands like DPDPE (Ki = 14 nM) [3].
  • Heteromer Modulation: Crucially, Sinorphan-d5 may influence DOR/MOR (mu opioid receptor) heteromers—protein complexes with distinct pharmacological properties. Research shows DOR/MOR heteromers exhibit biased signaling where ligands selectively activate specific pathways. When stabilized at the cell surface (e.g., via methadone/naltriben cocktails), DOR/MOR heteromers exert anti-analgesic effects, shifting morphine ED50 rightward by 3-fold. Blocking these heteromers with antagonists like naltriben restores analgesic sensitivity [7] [9].
  • Functional Selectivity: Unlike non-selective antagonists (e.g., naltrindole), Sinorphan-d5’s DOR antagonism may spare MOR-mediated analgesia, as evidenced by intrathecal studies where DOR antagonists blocked β-endorphin-induced analgesia but not morphine effects [9].

This receptor selectivity positions Sinorphan-d5 as a research tool for dissecting DOR-specific functions in pain, mood, and cardiorenal regulation without confounding MOR interactions.

Research Significance in Neurochemical Modulation

Sinorphan-d5’s research value lies in its simultaneous modulation of two neurochemically significant pathways with high precision:

ANF-Cyclic GMP Pathway Potentiation

By inhibiting enkephalinase, Sinorphan-d5 extends the half-life of endogenous ANF, amplifying its physiological effects:

  • Cardiac Function: In aged hypertensive rats, Sinorphan improved cardiac output by 22% and reduced ventricular hypertrophy via ANF-mediated afterload reduction [8].
  • Renal Effects: Elevated ANF enhances glomerular filtration rate (GFR) and sodium excretion by 30–50% in heart failure models, acting through cyclic GMP-dependent mechanisms [1] [5].
  • Biomarker Correlation: Sinorphan increases urinary cGMP by 30% (p<0.05), providing a non-invasive biomarker for target engagement in research settings [1].

Opioid Signaling Precision

Sinorphan-d5’s DOR antagonism enables unique neurochemical investigations:

  • Heteromer Dynamics: It facilitates studies of DOR/MOR heteromer trafficking, where stabilized heteromers reduce analgesic efficacy—a phenomenon reversible by DOR antagonists [7].
  • Endogenous Opioid Bias: By sparing enkephalin degradation (enkephalinase inhibition) while blocking DOR, Sinorphan-d5 creates a net shift toward MOR activation, potentially enhancing endogenous opioid tone for analgesia with reduced tolerance [5] [7].
  • Cross-System Interactions: Emerging evidence suggests ANF and opioid systems intersect in central autonomic regulation. Sinorphan-d5 allows simultaneous probing of both pathways in conditions like heart failure, where endogenous ANF is elevated 15-fold, yet deuterated analogues maintain efficacy [1] [8].

Properties

Product Name

Sinorphan-d5

Molecular Formula

C₂₁H₁₈D₅NO₄S

Molecular Weight

390.51

Synonyms

N-[(2S)-2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine Phenylmethyl Ester-d5; BAY-y 7432-d5; BP 1.02-d5; Ecadotril; S 049-d5;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.